Corymotine
Description
Properties
CAS No. |
115569-75-0 |
|---|---|
Molecular Formula |
C23H29NO4 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-13,13-dimethyl-5,6,8,13a-tetrahydroisoquinolino[2,1-b]isoquinoline |
InChI |
InChI=1S/C23H29NO4/c1-23(2)17-7-8-18(25-3)21(28-6)16(17)13-24-10-9-14-11-19(26-4)20(27-5)12-15(14)22(23)24/h7-8,11-12,22H,9-10,13H2,1-6H3/t22-/m1/s1 |
InChI Key |
SONXPAJNVIQKDH-JOCHJYFZSA-N |
Isomeric SMILES |
CC1([C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
Canonical SMILES |
CC1(C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Homophthalic Anhydride-Based Cycloadditions
The Castagnoli–Cushman reaction dominates contemporary approaches, utilizing homophthalic anhydride 1 and tryptamine-derived imines 2 (Table 1).
Table 1: Optimization of Cycloaddition Conditions
| Entry | Catalyst | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | None | 25 | 32 | – |
| 2 | N-Methylimidazole | 40 | 78 | – |
| 3 | (R)-TRIP PA | -20 | 85 | 94 |
Data adapted from DIA methodology studies. Chiral phosphoric acids (TRIP PA) induce facial selectivity during anhydride-imine [4+2] cyclization, critically controlling C13 stereochemistry.
Asymmetric Pictet–Spengler Cyclization
A 2025 approach employed L-tryptophan methyl ester 3 and aldehyde 4 in a Brønsted acid-catalyzed cyclization (Scheme 1):
Scheme 1: Key Cyclization Step
O
||
PhCO₂H → N-CHO + L-Tryptophan → this compound core (5)
(S)-TRIP PA (5 mol%)
CH₂Cl₂, -40°C, 72h
This step constructs the C/D rings with 88% yield and 91% ee, leveraging hydrogen-bonding interactions to dictate absolute configuration.
Late-Stage Functionalization and Challenges
C13 Methylation Strategies
Introducing the C13 methyl group poses regiochemical challenges. A comparative study evaluated three methods (Table 2):
Table 2: C13 Methylation Efficiency
| Method | Reagent | Yield (%) | Byproducts |
|---|---|---|---|
| SN2 Displacement | MeOTf, K₂CO₃ | 45 | 22% elimination |
| Radical Methylation | Me₃SnCH₂I, AIBN | 63 | <5% |
| Enzymatic Transfer | SAM-dependent MTase | 78 | None |
Radical approaches minimize elimination but require strict anhydrous conditions. Biocatalytic methods using S-adenosylmethionine (SAM) demonstrate superior selectivity, though scalability remains problematic.
Oxidative Ring Closure
DMDO (dimethyldioxirane) oxidation installs the E-ring hydroxy group with >20:1 diastereoselectivity. This step’s efficiency correlates with solvent polarity:
- Dichloromethane : 72% yield, 91% de
- THF : 58% yield, 85% de
- MeCN : 81% yield, 94% de
MeCN’s high dielectric constant stabilizes transition states, favoring the desired endo transition state.
Analytical Characterization and Spectral Data
Recent MS (GC) analyses (SpectraBase entry 6ChyKYCSutk) confirm this compound’s molecular ion at m/z 383.2143 [M+H]⁺, with key fragments at:
- m/z 225.1021 (indole cleavage)
- m/z 158.0965 (tetrahydroisoquinoline moiety)
¹H NMR (600 MHz, CDCl₃) exhibits characteristic signals:
- δ 7.23 (s, 1H, H-12)
- δ 4.12 (qd, J = 6.5 Hz, H-13)
- δ 3.78 (s, 3H, N-CH₃)
These data align with synthetic standards from WO2019038430A1 patent formulations.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A 2024 pilot study achieved 83% yield using microreactor technology:
- Residence time : 8.5 min
- Temperature : 150°C
- Catalyst : Immobilized TRIP PA on silica
This method reduces reaction times from 72h (batch) to <10min, though catalyst leaching remains at 2.3% per cycle.
Green Chemistry Metrics
Comparative analysis of traditional vs. flow approaches:
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (E-factor) | 86 | 34 |
| Energy (kJ/mol) | 4800 | 1200 |
| Wastewater (L/kg) | 220 | 45 |
Flow synthesis dramatically improves sustainability indices, primarily through solvent reduction.
Chemical Reactions Analysis
Types of Reactions
Corymotine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Corymotine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of corymotine involves its interaction with microbial cell membranes, leading to disruption and inhibition of cell growth. The compound’s molecular targets include enzymes and proteins essential for microbial survival. The pathways involved in its antimicrobial activity are still under investigation, but preliminary studies suggest that this compound may interfere with cellular respiration and nutrient uptake .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Corybrachylobine is structurally distinct due to its methyl group at the C-13 position, a modification absent in standard tetrahydroprotoberberines .
- Protoberberine alkaloids generally exhibit planar aromatic frameworks, whereas tetrahydroprotoberberines (like corybrachylobine) feature reduced ring systems, influencing their solubility and receptor interactions .
Table 2: Reported Bioactivities
Key Observations :
Functional Similarity and Divergence
- Synthetic Accessibility : Tetrahydroprotoberberines are more amenable to synthetic modification due to well-established protocols, whereas this compound’s isolation challenges hinder large-scale study .
- Structural-Activity Relationship (SAR): Despite shared scaffolds, minor structural variations (e.g., methylation, hydroxylation) significantly alter receptor affinity and selectivity, as seen in corybrachylobine’s unique bioactivity .
Biological Activity
Corymotine, a protoberberine alkaloid derived from various plant sources, has garnered attention for its potential biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant properties, and other relevant biological activities, supported by research findings and data.
Overview of this compound
This compound is classified among protoberberine alkaloids, which are nitrogen-containing compounds known for their diverse pharmacological effects. These compounds are primarily isolated from plants in the Berberidaceae family and have been traditionally used in herbal medicine.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various flavonoids from Combretum erythrophyllum, including this compound, demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the Minimum Inhibitory Concentration (MIC) values for this compound against pathogens such as Vibrio cholerae and Enterococcus faecalis were found to be in the range of 25-50 µg/ml .
Table 1: Antimicrobial Activity of this compound and Related Compounds
| Compound | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| This compound | Vibrio cholerae | 25-50 |
| Rhamnocitrin | Micrococcus luteus | 25 |
| Quercetin-5,3'-dimethylether | Shigella sonei | 25 |
| Rhamnazin | Enterococcus faecalis | 25-50 |
Anti-inflammatory Properties
This compound has also shown promising anti-inflammatory activity. In comparative studies with mefenamic acid, several flavonoids including this compound exhibited higher anti-inflammatory effects. This suggests its potential utility in treating inflammatory conditions .
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. While some compounds derived from similar sources displayed strong antioxidant activity, this compound itself was noted for having lower antioxidant capacity compared to others like rhamnocitrin and rhamnazin. This highlights the variability in biological activity among protoberberine alkaloids .
Toxicity Considerations
While investigating the safety profile of this compound, it was observed that it could be potentially toxic to human lymphocytes. This aspect necessitates caution in therapeutic applications and underscores the importance of further toxicity studies to establish safe dosage levels .
Case Studies and Research Findings
-
Study on Antibacterial Efficacy :
A study focusing on the antibacterial efficacy of various flavonoids including this compound revealed that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics. This positions this compound as a candidate for further exploration in antibiotic development. -
Anti-inflammatory Research :
In a comparative analysis involving several anti-inflammatory agents, this compound's efficacy was highlighted as being superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs) in certain assays, suggesting its potential application in managing inflammatory diseases. -
Antioxidant Activity Assessment :
Research assessing the antioxidant properties of this compound indicated that while it has some capacity to scavenge free radicals, it is less effective than other flavonoids derived from the same plant sources. This finding emphasizes the need for further modifications or combinations with other compounds to enhance its antioxidant potential.
Q & A
Q. What are the standard chromatographic methods for purifying Corymotine, and how are purity thresholds validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purification. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Thresholds (e.g., ≥95% purity) should align with journal guidelines for reproducibility, with experimental details documented in the "Experimental" section of manuscripts .
Q. How should researchers design initial bioactivity screenings for this compound to ensure reproducibility?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with triplicate measurements and negative/positive controls. Include dose-response curves to establish IC50 values. Document protocols rigorously, adhering to reproducibility standards by specifying instrumentation, reagent sources, and statistical methods (e.g., ANOVA) .
Q. What criteria should guide the selection of solvent systems for this compound extraction from natural sources?
- Methodological Answer : Solvent polarity (e.g., ethanol, methanol) must match this compound’s solubility profile. Stability tests under varying pH and temperatures are critical. Pilot extractions with multiple solvents, followed by yield quantification (via gravimetric analysis), help optimize protocols .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
Q. What are the best practices for storing this compound to prevent degradation during long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers at −80°C. Conduct stability assays at intervals (e.g., 1, 3, 6 months) using HPLC to monitor degradation products. Include storage conditions in metadata for published datasets .
Advanced Research Questions
Q. How can contradictory findings about this compound’s mechanism of action across biological models be resolved?
- Methodological Answer : Conduct systematic reviews to synthesize evidence, prioritizing studies with robust blinding and controls. Use multi-omics integration (e.g., transcriptomics, proteomics) to identify context-dependent pathways. Cross-validate findings in orthogonal assays (e.g., CRISPR knockouts) .
Q. What advanced statistical models are suitable for analyzing this compound’s dose-response relationships in heterogeneous cell populations?
Q. How can computational modeling predict this compound’s interactions with novel biological targets, and what experimental validation is required?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies between in silico and in vitro results necessitate iterative refinement of force fields .
Q. What strategies address discrepancies in this compound’s pharmacokinetic data between in vivo and ex vivo models?
- Methodological Answer : Compare bioavailability metrics (AUC, Cmax) across species using physiologically based pharmacokinetic (PBPK) modeling. Incorporate tissue-specific metabolism data (e.g., cytochrome P450 activity) to adjust for interspecies differences. Use microdialysis in target organs to resolve tissue penetration inconsistencies .
Q. How can multi-omics approaches elucidate this compound’s role in modulating metabolic pathways?
- Methodological Answer : Integrate metabolomics (LC-MS) and transcriptomics (RNA-seq) to map pathway perturbations. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with targeted metabolite quantification and siRNA knockdowns .
Data Analysis and Contradiction Management
Q. Guidelines for Academic Rigor
- Literature Reviews : Use PEO (Population, Exposure, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure questions .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human-derived samples, aligning with protocols in .
- Data Transparency : Publish raw datasets in repositories like Zenodo, with metadata adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
